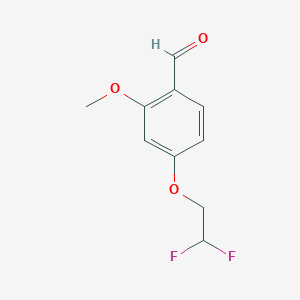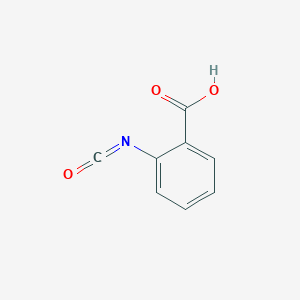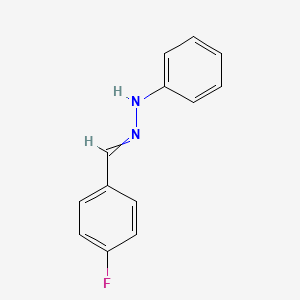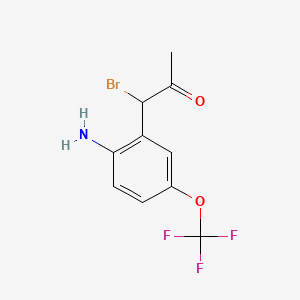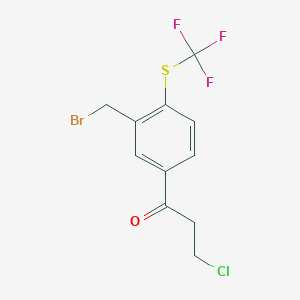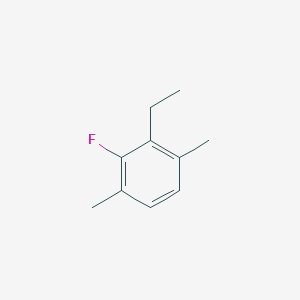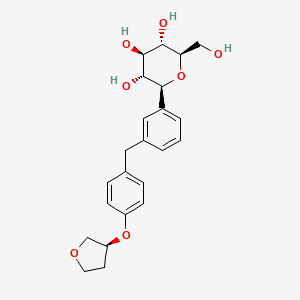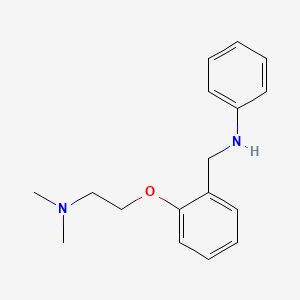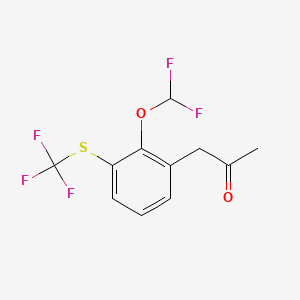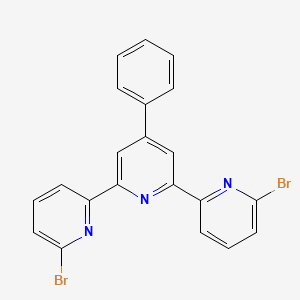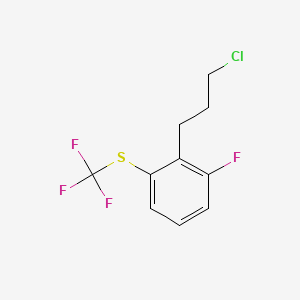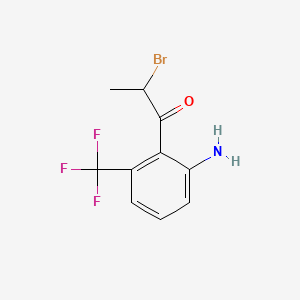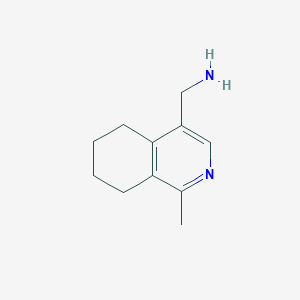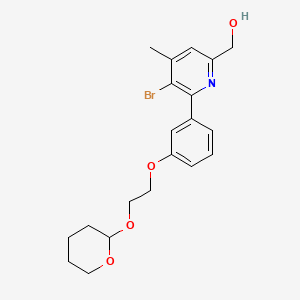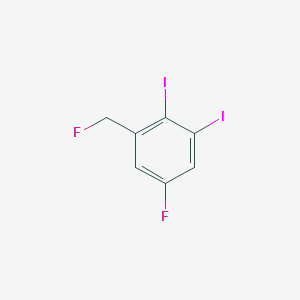
1,2-Diiodo-5-fluoro-3-(fluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Diiodo-5-fluoro-3-(fluoromethyl)benzene is an organic compound with the molecular formula C7H4F2I2 It is characterized by the presence of two iodine atoms, one fluorine atom, and a fluoromethyl group attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1,2-Diiodo-5-fluoro-3-(fluoromethyl)benzene typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, and the process may involve intermediate compounds that are further reacted to yield the final product .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield. These methods often involve the use of specialized equipment to handle the reactive intermediates and ensure the purity of the final product.
Analyse Chemischer Reaktionen
1,2-Diiodo-5-fluoro-3-(fluoromethyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium iodide and potassium fluoride.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products. For example, oxidation may yield compounds with additional oxygen-containing functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
The major products formed from these reactions depend on the reagents and conditions used. For instance, substitution reactions may yield fluorinated benzene derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
1,2-Diiodo-5-fluoro-3-(fluoromethyl)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the development of radiolabeled molecules for imaging studies. The presence of iodine atoms makes it suitable for use in radioiodination techniques.
Medicine: It has potential applications in drug discovery and development. The compound’s structure can be modified to create new pharmaceuticals with specific biological activities.
Industry: It is used in the production of specialty chemicals and materials. .
Wirkmechanismus
The mechanism of action of 1,2-Diiodo-5-fluoro-3-(fluoromethyl)benzene depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of iodine and fluorine atoms, which can participate in various types of interactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The exact pathways involved can vary based on the specific context and application .
Vergleich Mit ähnlichen Verbindungen
1,2-Diiodo-5-fluoro-3-(fluoromethyl)benzene can be compared with other similar compounds, such as:
1,2-Diiodo-3-fluoro-5-(fluoromethyl)benzene: This compound has a similar structure but with different positions of the substituents. It may exhibit different reactivity and applications.
1-Fluoro-2-(fluoromethyl)benzene: This compound lacks the iodine atoms and has different chemical properties and reactivity.
1-Fluoro-3-iodobenzene: This compound has only one iodine atom and one fluorine atom, making it less reactive in certain types of reactions
The uniqueness of this compound lies in its specific combination of substituents, which provides a balance of reactivity and stability for various applications.
Eigenschaften
Molekularformel |
C7H4F2I2 |
|---|---|
Molekulargewicht |
379.91 g/mol |
IUPAC-Name |
5-fluoro-1-(fluoromethyl)-2,3-diiodobenzene |
InChI |
InChI=1S/C7H4F2I2/c8-3-4-1-5(9)2-6(10)7(4)11/h1-2H,3H2 |
InChI-Schlüssel |
OJLKEEUYNXLYOA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1CF)I)I)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


